

Benzyl-PEG4-Azido CAS number lookup.

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Compound of Interest		
Compound Name:	Benzyl-PEG4-Azido	
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An In-depth Technical Guide to Benzyl-PEG4-Azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-Azido is a heterobifunctional linker molecule widely utilized in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a benzyl group, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation and molecular assembly applications. The benzyl group provides a stable, non-reactive terminus, while the hydrophilic PEG4 spacer enhances solubility and can reduce non-specific binding of conjugated molecules. The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, Benzyl-PEG4-Azido is a crucial reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for the surface modification of biomaterials.[1][2][3]

Core Properties of Benzyl-PEG4-Azido

A summary of the key quantitative and qualitative data for **Benzyl-PEG4-Azido** is presented below for easy reference.



Property	Value	Reference
CAS Number	86770-71-0	[1]
Chemical Formula	C15H23N3O4	[1]
Molecular Weight	309.36 g/mol	
Appearance	Powder	-
Storage Conditions	-20°C for long-term storage	-
Primary Application	PEG-based PROTAC linker	-
Key Reactivity	Click Chemistry (CuAAC and SPAAC)	-

Key Applications in Research and Drug Development

Benzyl-PEG4-Azido's utility stems from its ability to participate in highly specific and efficient conjugation reactions.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. **Benzyl-PEG4-Azido** serves as a versatile PEG-based linker in the modular synthesis of PROTACs. The PEG4 spacer provides optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Bioconjugation and "Click Chemistry"

The terminal azide group of **Benzyl-PEG4-Azido** is a key functional group for "click chemistry" reactions. This allows for the covalent attachment of this linker to molecules containing a complementary alkyne group. The two primary types of azide-alkyne cycloaddition reactions are:



- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
 that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne
 (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC
 particularly suitable for applications in living systems.

These click chemistry reactions enable the site-specific modification of biomolecules, including proteins, peptides, and nucleic acids, for various applications such as the development of ADCs and diagnostic imaging agents.

PEGylation in Drug Delivery

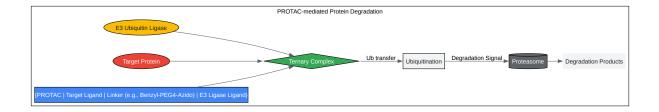
The incorporation of the PEG4 spacer in **Benzyl-PEG4-Azido** is an example of PEGylation, a widely adopted strategy in drug delivery. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by:

- Increasing solubility and stability.
- Prolonging circulation half-life by reducing renal clearance.
- · Reducing immunogenicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows involving **Benzyl-PEG4-Azido**.

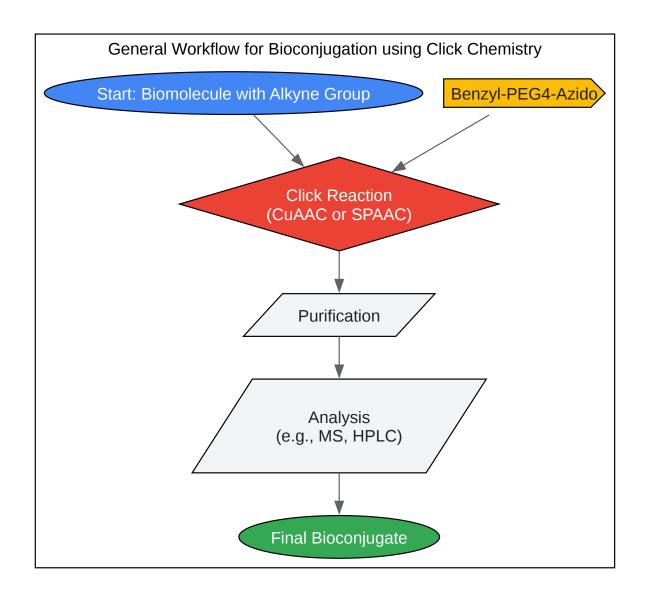




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Caption: Mechanism of PROTAC-mediated protein degradation.





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Caption: General workflow for bioconjugation via click chemistry.

Experimental Protocols Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol



This protocol provides a general method for the CuAAC reaction between an alkyne-containing molecule and **Benzyl-PEG4-Azido**.

Materials:

- Alkyne-functionalized molecule
- Benzyl-PEG4-Azido
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
- Solvent (e.g., DMSO, water, or a mixture)
- Reaction vessel

Procedure:

- In a reaction vessel, dissolve the alkyne-containing molecule and Benzyl-PEG4-Azido in the chosen solvent.
- In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 molar ratio for several minutes. For organic solvents, TBTA can be used.
- Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
- Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques to isolate the desired triazole product.



Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for the copper-free SPAAC reaction.

Materials:

- Strained alkyne (e.g., DBCO or BCN) functionalized molecule
- Benzyl-PEG4-Azido
- Biocompatible solvent (e.g., PBS, DMSO)
- Reaction vessel

Procedure:

- Dissolve the strained alkyne-functionalized molecule and **Benzyl-PEG4-Azido** in the chosen solvent in a reaction vessel.
- The reaction is typically performed at room temperature. For in vitro or in vivo applications, physiological temperatures (37°C) can be used.
- The reaction progress can be monitored over time using analytical techniques such as HPLC or fluorescence (if one of the components is fluorescently labeled).
- SPAAC reactions are generally slower than CuAAC reactions, and the reaction time can range from a few hours to overnight, depending on the specific reactants and their concentrations.
- Once the reaction is complete, the product can be purified using standard methods like sizeexclusion chromatography or dialysis for biomolecules.

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